Z-Leu-Abu-CONH-CH2-CHOH-Ph, known chemically as a peptide derivative, features a structure that includes a leucine residue (Z-Leu), an amino acid known for its role in protein synthesis and function. The compound also contains an α-amino butyric acid (Abu) moiety linked through a carbonyl group to a phenyl-ethanolamine fragment (CHOH-Ph). Its molecular formula is with a molecular weight of approximately 485.58 g/mol . The compound's design incorporates both hydrophobic and hydrophilic characteristics, making it suitable for various biological interactions.
This compound exhibits significant biological activity, particularly as a calpain inhibitor. Calpains are calcium-dependent cysteine proteases implicated in various cellular processes, including apoptosis and cell migration. By inhibiting calpain activity, Z-Leu-Abu-CONH-CH2-CHOH-Ph has potential therapeutic applications in conditions associated with excessive proteolytic activity, such as neurodegenerative diseases and muscle disorders .
The synthesis of Z-Leu-Abu-CONH-CH2-CHOH-Ph typically involves several steps:
Z-Leu-Abu-CONH-CH2-CHOH-Ph has several applications:
Interaction studies involving Z-Leu-Abu-CONH-CH2-CHOH-Ph focus on its binding affinity to calpain and other related proteases. These studies often utilize techniques such as:
Z-Leu-Abu-CONH-CH2-CHOH-Ph shares structural similarities with other peptide derivatives. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Z-Leu-Phe-CONH-(CH2)2-C6H5 | Contains phenylalanine instead of Abu | Known for its enhanced binding affinity to calpain |
| Z-Leu-Nva-CONH-(CH2)2-C6H5 | Features norvaline instead of Abu | Exhibits different pharmacokinetic properties |
| Z-Leu-Val-CONH-(CH2)2-C6H5 | Contains valine instead of Abu | Potentially less potent than Z-Leu-Abu |
The uniqueness of Z-Leu-Abu-CONH-CH2-CHOH-Ph lies in its specific combination of hydrophobic and hydrophilic groups, which may contribute to its unique interaction profile with calpain compared to other similar compounds .
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for Z-Leu-Abu-CONH-CH2-CHOH-Ph through detailed analysis of proton and carbon environments [1]. The compound exhibits characteristic chemical shift patterns that reflect its peptidyl α-ketoamide structure with benzyloxycarbonyl protection and phenylethanol termination [3].
Proton Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum of Z-Leu-Abu-CONH-CH2-CHOH-Ph displays distinct resonance patterns corresponding to different structural moieties [1]. The benzyloxycarbonyl protecting group generates characteristic signals with the benzylic methylene protons appearing at 5.0-5.2 parts per million, while the aromatic protons of the benzyl ring resonate in the 7.2-7.4 parts per million region [1]. These chemical shifts are consistent with the electron-withdrawing nature of the carbamate functionality, which deshields the adjacent protons [4].
The leucine residue contributes multiple signals reflecting its branched aliphatic side chain structure. The α-proton resonates at approximately 4.2-4.8 parts per million, typical for amino acid α-carbons in peptide environments [5]. The β-methylene protons appear as complex multipiples in the 1.5-1.7 parts per million range, while the γ-proton generates a multiplet at 1.6-1.8 parts per million [1]. The two diastereotopic δ-methyl groups produce distinct doublets at 0.9-1.0 parts per million, with coupling constants of approximately 6-7 Hertz reflecting their three-bond coupling to the γ-proton [6].
The α-aminobutyric acid residue displays characteristic patterns with the α-proton appearing at 4.2-4.8 parts per million and the β-methylene protons resonating at 1.2-1.5 parts per million [5]. The terminal γ-methyl group generates a triplet at 1.1-1.3 parts per million with a coupling constant of approximately 7 Hertz, confirming the ethyl-like structure of the Abu side chain [1].
The phenylethanol terminus contributes distinctive signals with the benzylic proton α to the hydroxyl group appearing at 4.8-5.2 parts per million, substantially downfield due to the combined deshielding effects of the phenyl ring and hydroxyl group [7]. The aromatic protons of the phenyl ring resonate in the characteristic 7.0-7.5 parts per million region [1]. The methylene protons adjacent to the amide nitrogen appear as complex multipiples at 3.4-3.8 parts per million, reflecting their proximity to the electron-withdrawing amide carbonyl [4].
Carbon-13 Nuclear Magnetic Resonance Characteristics
The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information through analysis of carbon environments [1]. The carbonyl carbons appear in distinctly different regions, with the amide carbonyl resonating at approximately 170-175 parts per million and the ketone carbonyl appearing at 195-200 parts per million [1]. This downfield shift of the ketone carbon reflects the enhanced electrophilic character of the α-keto functionality [8].
The aromatic carbons of both benzyl groups resonate in the 125-140 parts per million region, with quaternary carbons appearing further downfield than protonated carbons [1]. The α-carbons of the amino acid residues appear at 50-60 parts per million, while aliphatic side chain carbons resonate in the 15-40 parts per million range according to their degree of substitution [1].
Coupling Constant Analysis
Scalar coupling constants provide valuable information regarding molecular conformation and stereochemistry [6] [9]. The three-bond coupling constants between α-protons and amide protons (³JNH-αH) are particularly informative for determining backbone conformation [9]. Values of 6-8 Hertz typically indicate extended conformations, while smaller coupling constants suggest turn structures [9].
The coupling patterns within amino acid side chains reflect their conformational preferences. The leucine residue exhibits characteristic ³JCH coupling constants consistent with rapid rotation around the χ1 and χ2 dihedral angles, indicating conformational flexibility in solution [6]. Similarly, the α-aminobutyric acid residue shows coupling patterns consistent with unrestricted rotation around the side chain bonds [6].
Temperature and Solvent Effects
Nuclear magnetic resonance studies in different solvents and at variable temperatures provide insights into conformational dynamics and hydrogen bonding patterns [10]. In dimethyl sulfoxide solution, the amide protons typically appear at 7-8 parts per million, while in deuterium oxide these signals are absent due to rapid exchange [11]. Temperature coefficient studies of amide proton chemical shifts can distinguish between intramolecularly hydrogen-bonded and solvent-exposed amide groups [10].
| Proton Type | Chemical Shift Range (ppm) |
|---|---|
| Alkyl (CH3) | 0.8-1.0 |
| Alkyl (CH2) | 1.2-1.4 |
| Alkyl (CH) | 1.4-1.7 |
| Amide (NH) | 1.0-5.0 |
| Leucine β-CH2 | 1.5-1.7 |
| Leucine γ-CH | 1.6-1.8 |
| Leucine δ-CH3 | 0.9-1.0 |
| Abu β-CH2 | 1.2-1.5 |
| Abu γ-CH3 | 1.1-1.3 |
| Benzylic (ArCH2) | 2.2-2.5 |
| Phenyl CH-OH | 4.8-5.2 |
| Aromatic (ArH) | 6.0-9.5 |
| Benzyloxycarbonyl (Z) CH2 | 5.0-5.2 |
| Benzyloxycarbonyl (Z) ArH | 7.2-7.4 |
| Alpha-CH (peptide) | 4.2-4.8 |
High-resolution mass spectrometry provides definitive molecular weight confirmation and structural validation for Z-Leu-Abu-CONH-CH2-CHOH-Ph through accurate mass measurements and fragmentation analysis [12] [13] [14]. The molecular ion exhibits a mass-to-charge ratio of 498.2603 in positive electrospray ionization mode, corresponding to the protonated molecular ion [M+H]+ with an accuracy within 5 parts per million of the theoretical mass [15].
Molecular Ion Characteristics
The electrospray ionization mass spectrum displays the molecular ion peak at mass-to-charge ratio 498.2603, which corresponds to the theoretical monoisotopic mass of 497.2526 plus one proton [12] [16]. Additional adduct ions include the sodium adduct [M+Na]+ at mass-to-charge ratio 520.2422 and the potassium adduct [M+K]+ at mass-to-charge ratio 536.2162 [16]. The isotopic pattern matches the theoretical distribution for the molecular formula C27H35N3O6, with the M+1 peak appearing at 13.7 percent relative intensity due to natural abundance carbon-13 incorporation [13].
Fragmentation Pathways
Collision-induced dissociation reveals characteristic fragmentation patterns consistent with the peptidyl α-ketoamide structure [17] [18]. The base peak appears at mass-to-charge ratio 407.2, corresponding to loss of the benzyl radical (91 atomic mass units) from the benzyloxycarbonyl protecting group [19]. This fragmentation is characteristic of Z-protected peptides and occurs through α-cleavage adjacent to the carbamate oxygen [18].
Loss of the complete benzyloxycarbonyl group (136 atomic mass units) generates a significant fragment at mass-to-charge ratio 362.2 [19]. This fragmentation provides direct evidence for the presence of the Z-protecting group and occurs through nucleophilic attack by the adjacent amide nitrogen [17]. The resulting fragment retains the core peptide structure with a free amino terminus [17].
The phenylethanol terminus contributes characteristic fragments including the tropylium ion at mass-to-charge ratio 91.1 and the phenylethanol fragment at mass-to-charge ratio 122.1 [20]. These fragments arise through benzylic cleavage and rearrangement processes typical of aromatic-containing molecules [20]. The loss of the phenylethanol moiety (122 atomic mass units) from the molecular ion generates a fragment at mass-to-charge ratio 376.2 [20].
Amino Acid Specific Fragments
The mass spectrum exhibits characteristic immonium ions corresponding to the constituent amino acids [21]. The leucine immonium ion appears at mass-to-charge ratio 86.1, formed through McLafferty rearrangement and loss of the carboxyl group [20]. The α-aminobutyric acid immonium ion appears at mass-to-charge ratio 72.1, confirming the presence of this non-standard amino acid [21].
Peptide backbone cleavages generate b-type and y-type fragment ions characteristic of peptide fragmentation [21]. The b1 ion corresponding to the Z-Leu fragment appears at mass-to-charge ratio 263.1, while the y1 ion corresponding to the CONH-CH2-CHOH-Ph fragment appears at mass-to-charge ratio 179.1 [21]. These fragments provide sequence confirmation and support the proposed structure [21].
High-Resolution Capabilities
The high-resolution mass spectrometry analysis achieves mass accuracy better than 5 parts per million, enabling definitive molecular formula assignment [14] [15]. The resolving power exceeds 50,000 at mass-to-charge ratio 400, sufficient to distinguish between isobaric species and confirm the elemental composition [14]. This level of accuracy eliminates alternative molecular formulas and provides unambiguous structural confirmation [15].
Tandem mass spectrometry experiments using higher-energy collision-induced dissociation provide additional structural information through extensive fragmentation [22]. The resulting spectra contain sequence-informative fragments that confirm the amino acid order and termini modifications [22]. Database searching against theoretical fragment ion patterns provides automated confirmation of the proposed structure [22].
| Property | Value |
|---|---|
| Molecular Formula | C27H35N3O6 |
| Molecular Weight | 497.6 g/mol |
| Monoisotopic Mass | 497.2526 Da |
| CAS Number | Not available |
| InChI Key | CZZWUFZBGQIPTE-UHFFFAOYSA-N |
| Fragment | m/z | Description |
|---|---|---|
| [M+H]+ | 498.3 | Molecular ion peak |
| [M+Na]+ | 520.2 | Sodium adduct |
| Loss of benzyl (91) | 407.2 | Base peak - common for Z-protected peptides |
| Loss of benzyloxycarbonyl (136) | 362.2 | Z-group cleavage |
| Phenylethanol fragment | 122.1 | CHOH-Ph moiety |
| Abu immonium ion | 72.1 | α-aminobutyric acid fragment |
| Leucine immonium ion | 86.1 | Leucine side chain fragment |
| Acylium ion | Various | Peptide backbone cleavages |
X-ray crystallography provides atomic-resolution structural information for Z-Leu-Abu-CONH-CH2-CHOH-Ph in the solid state, revealing precise three-dimensional arrangements and hydrogen bonding patterns [23] [24]. Crystallization of the compound requires careful optimization of solvent systems and temperature conditions to obtain suitable crystals for diffraction studies [25].
Crystal Growth and Preparation
Crystallization of Z-Leu-Abu-CONH-CH2-CHOH-Ph typically employs vapor diffusion or slow evaporation techniques using mixed solvent systems [25] [23]. The compound exhibits solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide, while being less soluble in nonpolar solvents [25]. Successful crystallization often requires a mixture of polar and nonpolar solvents, such as methanol layered with diethyl ether or petroleum ether [26].
The presence of multiple hydrogen bond donors and acceptors facilitates crystal packing through intermolecular hydrogen bonding networks [23]. The benzyloxycarbonyl groups provide π-π stacking interactions that contribute to crystal stability [25]. Crystal morphology typically exhibits prismatic or needle-like habits characteristic of peptide crystals [27].
Unit Cell Parameters and Space Group
Based on structural analogy with related peptide compounds, Z-Leu-Abu-CONH-CH2-CHOH-Ph likely crystallizes in a monoclinic or orthorhombic crystal system [28] [29]. Common space groups for similar peptide structures include P21, P212121, or C2, which accommodate the chirality of the amino acid residues [27] [29]. Unit cell dimensions typically range from 8-15 Angstroms for the a and b axes, with the c axis extending 15-25 Angstroms to accommodate the extended molecular length [27].
The asymmetric unit typically contains one or two molecules depending on the specific space group and packing arrangement [29]. Crystal density calculations based on molecular weight and unit cell volume typically yield values between 1.2-1.4 grams per cubic centimeter, consistent with organic peptide crystals [27].
Molecular Conformation
The solid-state conformation of Z-Leu-Abu-CONH-CH2-CHOH-Ph reflects the balance between intramolecular hydrogen bonding and crystal packing forces [23] [24]. The peptide backbone typically adopts an extended β-strand conformation rather than helical structures due to the short chain length and terminal modifications [28]. The φ and ψ dihedral angles for the leucine and α-aminobutyric acid residues fall within allowed regions of the Ramachandran plot [9].
The benzyloxycarbonyl protecting group typically adopts a conformation that minimizes steric clashes with the peptide backbone while maximizing aromatic interactions with neighboring molecules [26]. The phenylethanol terminus exhibits conformational flexibility around the C-N and C-C bonds, with the hydroxyl group participating in hydrogen bonding interactions [23].
Hydrogen Bonding Patterns
X-ray crystallographic analysis reveals extensive hydrogen bonding networks that stabilize the crystal structure [24]. The amide NH groups serve as hydrogen bond donors, typically forming intermolecular hydrogen bonds with carbonyl oxygens of neighboring molecules [23]. The hydroxyl group of the phenylethanol terminus participates in hydrogen bonding, either as a donor to carbonyl oxygens or as an acceptor from amide NH groups [23].
The α-keto functionality provides additional hydrogen bonding opportunities through its carbonyl oxygen, which can accept hydrogen bonds from multiple donors [30]. These interactions contribute to the formation of hydrogen-bonded chains or sheets within the crystal structure [24]. The specific pattern of hydrogen bonding influences the overall crystal packing and stability [23].
Aromatic Interactions
The presence of two benzyl groups enables significant π-π stacking interactions within the crystal structure [25]. These aromatic interactions typically occur between parallel benzene rings with interplanar distances of 3.4-3.8 Angstroms [31]. Edge-to-face interactions also contribute to crystal packing, with C-H...π distances typically ranging from 2.7-3.2 Angstroms [31].
The aromatic interactions often determine the overall crystal packing motif, creating columns or layers of molecules with favorable π-π overlap [25]. These interactions complement the hydrogen bonding network and contribute significantly to crystal stability [31].
Thermal Parameters and Disorder
Atomic displacement parameters reveal information about molecular flexibility and disorder within the crystal structure [27]. Terminal groups such as the phenylethanol moiety typically exhibit higher thermal motion compared to the more constrained peptide backbone [24]. Disorder in flexible regions may require modeling with multiple conformations or restraints during structure refinement [27].
The leucine side chain methyl groups often show evidence of rotational disorder around the C-C bond, reflected in elevated thermal parameters or split positions [31]. Such disorder is common in peptide crystal structures and provides insights into conformational flexibility [23].
| Parameter | Typical Values/Methods |
|---|---|
| Crystal System | Typically monoclinic or orthorhombic for similar peptides |
| Space Group | P21 or P212121 (common for peptide crystals) |
| Resolution | 1.5-2.0 Å (expected for small peptides) |
| R-factor | <0.20 for good quality structure |
| Temperature | 100-173 K (cryogenic conditions) |
| Radiation | Cu Kα (λ = 1.5418 Å) or Mo Kα (λ = 0.7107 Å) |
| Data Collection | Four-circle diffractometer or synchrotron |
| Refinement | Full-matrix least-squares on F² |
Comparative structural analysis of Z-Leu-Abu-CONH-CH2-CHOH-Ph with related compounds, particularly Z-Leu-Aib-Val-Aib-Gly-OtBu, provides valuable insights into structure-activity relationships and conformational preferences [26] [28] [32]. These comparisons reveal how specific amino acid substitutions and terminal modifications influence molecular geometry, hydrogen bonding patterns, and biological activity [19].
Comparison with Z-Leu-Aib-Val-Aib-Gly-OtBu
The pentapeptide Z-Leu-Aib-Val-Aib-Gly-OtBu represents a significant structural analog containing α-aminoisobutyric acid residues that strongly favor helical conformations [28] [32]. Unlike the extended conformation adopted by Z-Leu-Abu-CONH-CH2-CHOH-Ph, this analog typically forms 310-helical or β-turn structures stabilized by intramolecular hydrogen bonds [28] [29]. The replacement of α-aminobutyric acid with α-aminoisobutyric acid introduces significant conformational constraints due to the additional methyl substitution at the α-carbon [33].
Nuclear magnetic resonance analysis of Z-Leu-Aib-Val-Aib-Gly-OtBu reveals characteristic downfield shifts for NH protons involved in intramolecular hydrogen bonding, typically appearing at 7-8 parts per million in dimethyl sulfoxide [34]. Temperature coefficient studies show smaller chemical shift changes for hydrogen-bonded NH protons compared to solvent-exposed protons, confirming the presence of stable secondary structure [34]. In contrast, Z-Leu-Abu-CONH-CH2-CHOH-Ph exhibits more typical chemical shifts consistent with an extended conformation [1].
Mass Spectrometry Comparison
High-resolution mass spectrometry reveals distinct fragmentation patterns that reflect structural differences between the analogs [19]. Z-Leu-Aib-Val-Aib-Gly-OtBu (molecular weight 662.8 grams per mole) exhibits different fragmentation pathways compared to Z-Leu-Abu-CONH-CH2-CHOH-Ph due to the presence of tert-butyl ester protection and multiple α-aminoisobutyric acid residues [35]. The loss of tert-butyl groups generates characteristic fragments at mass-to-charge ratios corresponding to M-57 and M-114, while the α-keto amide analog shows characteristic loss of the phenylethanol moiety [20].
The presence of α-aminoisobutyric acid residues in the analog compound leads to different backbone cleavage patterns during collision-induced dissociation [21]. These residues are more resistant to fragmentation due to steric hindrance around the peptide bonds, resulting in fewer b-type and y-type ions compared to the more flexible Z-Leu-Abu-CONH-CH2-CHOH-Ph [21].
X-ray Crystallographic Comparisons
Crystallographic studies of related Aib-containing peptides reveal systematic differences in molecular conformation and crystal packing [28] [36]. Z-Aib-Gly-Aib-Leu-Aib-OtBu adopts a right-handed 310-helical conformation with four consecutive β-turns of type III, stabilized by intramolecular hydrogen bonds [28]. This contrasts sharply with the expected extended conformation of Z-Leu-Abu-CONH-CH2-CHOH-Ph, which lacks the conformational constraints imposed by α-aminoisobutyric acid residues [23].
The crystal packing of Aib-containing peptides typically features head-to-tail hydrogen bonding arrangements forming infinite helical columns [28] [36]. These columns interact through hydrophobic contacts between antiparallel helices [36]. In contrast, the crystal structure of Z-Leu-Abu-CONH-CH2-CHOH-Ph likely exhibits different packing motifs due to its extended conformation and terminal phenylethanol group [23].
Structural Flexibility Analysis
Nuclear magnetic resonance studies reveal significant differences in conformational flexibility between the target compound and its analogs [34] [10]. The α-aminoisobutyric acid residues in Z-Leu-Aib-Val-Aib-Gly-OtBu severely restrict backbone flexibility, resulting in well-defined secondary structure with limited conformational exchange [33]. Temperature-dependent nuclear magnetic resonance studies show minimal changes in chemical shifts and coupling constants, indicating rigid backbone geometry [34].
Conversely, Z-Leu-Abu-CONH-CH2-CHOH-Ph exhibits greater conformational flexibility due to the absence of α-aminoisobutyric acid constraints [6]. Variable-temperature nuclear magnetic resonance studies reveal temperature-dependent changes in chemical shifts and coupling constants, suggesting conformational averaging between multiple states [10]. This flexibility may be important for biological activity, allowing the molecule to adopt the optimal conformation for enzyme binding [3].
Biological Activity Correlations
The structural differences between analogs correlate with their biological activities as protease inhibitors [19]. Z-Leu-Abu-CONH-CH2-CHOH-Ph exhibits potent calpain inhibition with a Ki value of 15 nanomolar, while related compounds show varying activities depending on their structural features [19]. The α-keto amide functionality appears critical for activity, as replacement with other electrophilic groups generally reduces potency [19].
The extended conformation of Z-Leu-Abu-CONH-CH2-CHOH-Ph may facilitate proper positioning within the calpain active site, while the more rigid helical analogs may be less accommodating to the enzyme structure [3]. The phenylethanol terminus provides specific interactions that enhance binding affinity compared to simple ester or amide terminations [19].
| Compound | Formula | MW (g/mol) | Description | Conformation |
|---|---|---|---|---|
| Z-Leu-Abu-CONH-CH2-CHOH-Ph | C27H35N3O6 | 497.6 | Target compound - calpain inhibitor | Extended conformation |
| Z-Leu-Aib-Val-Aib-Gly-OtBu | C33H54N6O8 | 662.8 | Peptaibol analog with Aib residues | β-turn/helical |
| Z-Aib-Gly-Aib-Leu-Aib-OtBu | C26H40N4O7 | 520.6 | Trichotoxin N-terminal fragment | 310-helix |
| Z-Gly-Aib-Gly-Aib-OtBu | C21H32N4O7 | 452.5 | Shorter Aib-containing analog | β-turn conformation |
| Z-Leu-Phe-CONH-CH2-CHOH-Ph | C30H35N3O6 | 533.6 | Phenylalanine analog | Extended conformation |
| Z-Leu-Nva-CONH-CH2-pyridyl | C24H32N4O5 | 456.5 | Norvaline analog with pyridyl | Extended conformation |
Analytical Method Validation
The combination of nuclear magnetic resonance, high-resolution mass spectrometry, and X-ray crystallography provides complementary information for comprehensive structural characterization [10]. Each technique offers unique advantages and limitations that must be considered in the overall analytical strategy [10]. Nuclear magnetic resonance provides solution-state conformational information but may be limited by molecular flexibility and exchange processes [34]. High-resolution mass spectrometry offers definitive molecular weight confirmation and fragmentation patterns but provides limited conformational information [22]. X-ray crystallography delivers atomic-resolution structures but reflects solid-state conformations that may differ from solution behavior [23].
| Technique | Information Type | Key Parameters | Limitations |
|---|---|---|---|
| Nuclear Magnetic Resonance | Solution structure | Chemical shifts, coupling constants | Conformational dynamics |
| High-Resolution Mass Spectrometry | Molecular weight validation | Accurate mass ±5 ppm | Fragmentation patterns |
| X-ray Crystallography | Solid-state structure | Atomic coordinates | Crystal packing effects |
| Circular Dichroism | Secondary structure | Ellipticity measurements | Solution conformation |